6-Chloro-1H-indol-5-OL

Description

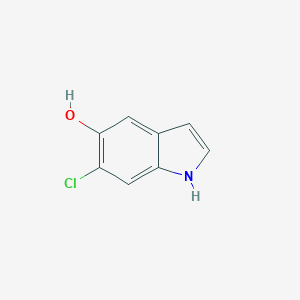

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLWUFKUPMDLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314156 | |

| Record name | 6-Chloro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172078-40-9 | |

| Record name | 6-Chloro-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172078-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-1H-indol-5-ol: A Technical Guide for Researchers

Disclaimer: Direct experimental data for 6-Chloro-1H-indol-5-ol is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties based on available data for structurally similar indole derivatives. Researchers should verify these properties through experimental analysis.

This technical guide provides an in-depth overview of the physical and chemical properties, potential synthetic routes, and biological significance of this compound. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and applications of substituted indole compounds.

Core Physical and Chemical Properties

Quantitative data for this compound and its closely related analogs are summarized below to facilitate comparison. These values are critical for understanding the compound's behavior in various experimental settings.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 6-Chloro-5-hydroxy-1H-indole-2-carboxylic acid[1] | 6-Chloro-5-methoxy-1H-indole[2] | 6-Chloro-5-fluoro-1H-indole[3] |

| Molecular Formula | C₈H₆ClNO | C₉H₆ClNO₃ | C₉H₈ClNO | C₈H₅ClFN |

| Molecular Weight | 167.59 g/mol | 211.60 g/mol | 181.62 g/mol | 169.58 g/mol |

| Melting Point | Not available | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available | Not available |

| XLogP3 | Not available | 2.2 | 2.6 | 2.8 |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be inferred from established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is versatile and widely used for preparing substituted indoles.

A general experimental workflow for a modified Leimgruber-Batcho synthesis of a related compound, 6-chloro-5-fluoroindole, is described in a patent and provides a relevant example.[4] This process typically involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.

Hypothetical Synthetic Workflow for this compound

References

- 1. 6-chloro-5-hydroxy-1H-indole-2-carboxylic acid | C9H6ClNO3 | CID 144180792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-5-methoxy-1H-indole | C9H8ClNO | CID 13113493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

In-Depth Technical Guide: 6-Chloro-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-1H-indol-5-ol, a heterocyclic organic compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines established information with theoretical protocols and comparative data to serve as a valuable resource.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental to its identity in chemical research.

-

IUPAC Name: this compound

-

Synonyms: 6-CHLORO-5-HYDROXYINDOLE, 6-chloro-5-hydroxy-1h-indole[1]

-

CAS Number: 172078-40-9[1]

-

Chemical Formula: C₈H₆ClNO[1]

-

Molecular Weight: 167.59 g/mol [1]

The structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. A chlorine atom is substituted at the 6th position and a hydroxyl group at the 5th position of the indole ring.

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes its known properties and provides comparative data for the related compound, 6-Chloro-5-methoxy-1H-indole, to offer context.

| Property | This compound | 6-Chloro-5-methoxy-1H-indole (for comparison) |

| Molecular Formula | C₈H₆ClNO[1] | C₉H₈ClNO |

| Molecular Weight | 167.59 g/mol [1] | 181.62 g/mol |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| LogP | Data not available | 2.6 |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound via a Modified Leimgruber-Batcho Approach

This protocol is a theoretical adaptation and has not been experimentally validated.

Objective: To synthesize this compound from a suitable nitrotoluene precursor.

Materials:

-

4-Chloro-5-methoxy-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Hydrogen source (e.g., H₂ gas, ammonium formate)

-

Hydrobromic acid (HBr)

-

Sodium hydroxide (NaOH)

-

Anhydrous solvents (e.g., DMF, Toluene, Methanol)

-

Standard laboratory glassware and safety equipment

Methodology:

-

Enamine Formation:

-

Dissolve 4-Chloro-5-methoxy-2-nitrotoluene in anhydrous DMF.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.

-

Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in a suitable solvent such as methanol or toluene.

-

Add a hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).

-

Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by adding a hydrogen donor like ammonium formate.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reduction and cyclization are complete (monitor by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain crude 6-Chloro-5-methoxy-1H-indole.

-

-

Demethylation:

-

Treat the crude 6-Chloro-5-methoxy-1H-indole with a demethylating agent such as 48% aqueous hydrobromic acid (HBr).

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., aqueous NaOH) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

-

Biological Activity and Applications

There is limited specific information on the biological activity of this compound. However, the indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. Substituted indoles are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Given its structure as a halogenated hydroxyindole, this compound could be a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. For instance, related indole derivatives have been investigated as inhibitors of various enzymes or as ligands for receptors in the central nervous system. Further research is required to elucidate the specific biological profile of this compound.

Visualizations

Hypothetical Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the proposed synthesis and subsequent purification of this compound.

References

Synthesis of 6-Chloro-1H-indol-5-ol from Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Chloro-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, established synthetic route in the current literature, this guide outlines a rational, multi-step approach commencing from commercially available substituted anilines. The proposed synthesis leverages well-established named reactions, including the Fischer indole synthesis, to construct the target indole core. This document furnishes detailed, adaptable experimental protocols, quantitative data derived from analogous transformations, and clear visual representations of the synthetic workflow to aid researchers in their synthetic endeavors.

Proposed Synthetic Strategy: The Fischer Indole Synthesis Route

The recommended synthetic pathway for this compound is centered around the Fischer indole synthesis. This robust and versatile method allows for the construction of the indole ring from an arylhydrazine and a suitable carbonyl compound. The proposed route begins with the synthesis of the key intermediate, 4-chloro-3-aminophenol, followed by its conversion to the corresponding hydrazine. Subsequent reaction with an α-ketoacid via the Japp-Klingemann reaction will yield a hydrazone, which can then be cyclized under acidic conditions to afford the final product.

Logical Workflow of the Proposed Synthesis

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for similar transformations and should be optimized for the specific substrates.

Step 1: Synthesis of 4-Chloro-3-aminophenol from 3-Chloro-4-nitrophenol

This step involves the reduction of the nitro group of 3-chloro-4-nitrophenol to an amine.

Experimental Protocol:

-

To a stirred solution of 3-chloro-4-nitrophenol (1.0 eq.) in ethanol, add iron powder (6.0 eq.) and acetic acid.

-

Heat the mixture to reflux (approximately 80°C) for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 4-chloro-3-aminophenol.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Chloro-4-nitrophenol | 1.0 eq. | Starting material. |

| Iron Powder | 6.0 eq. | Reducing agent. |

| Acetic Acid | - | Catalyst and solvent. |

| Ethanol | - | Solvent. |

| Expected Yield | ~88% | Based on analogous reactions. |

Step 2: Synthesis of 4-Chloro-3-hydrazinylphenol

This procedure involves the diazotization of 4-chloro-3-aminophenol followed by reduction to the corresponding hydrazine.

Experimental Protocol:

-

Dissolve 4-chloro-3-aminophenol (1.0 eq.) in a solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry under vacuum.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 4-Chloro-3-aminophenol | 1.0 eq. | Starting material. |

| Sodium Nitrite | 1.05 eq. | Diazotizing agent. |

| Hydrochloric Acid | - | For diazotization and salt formation. |

| Tin(II) Chloride Dihydrate | 3.0 eq. | Reducing agent. |

| Expected Yield | ~70-80% | Based on similar aniline to hydrazine conversions. |

Step 3: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

This step involves the reaction of the synthesized hydrazine with an α-ketoacid ester to form the hydrazone necessary for the Fischer indole synthesis.

Experimental Protocol:

-

Suspend 4-chloro-3-hydrazinylphenol hydrochloride (1.0 eq.) in ethanol.

-

Add ethyl 2-oxopropanoate (pyruvate) (1.1 eq.) to the suspension.

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude hydrazone can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 4-Chloro-3-hydrazinylphenol HCl | 1.0 eq. | Starting material. |

| Ethyl 2-oxopropanoate | 1.1 eq. | Carbonyl component. |

| Acetic Acid | Catalytic | Acid catalyst. |

| Ethanol | - | Solvent. |

| Expected Yield | ~85-95% | Based on typical Japp-Klingemann reactions. |

Step 4: Fischer Indole Synthesis of this compound

The final step is the acid-catalyzed cyclization of the hydrazone to form the indole ring.

Experimental Protocol:

-

Dissolve the purified hydrazone (1.0 eq.) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

-

Heat the reaction mixture to 80-120°C for 1-3 hours.

-

Monitor the progress of the cyclization by TLC.

-

After completion, carefully pour the hot reaction mixture into ice-water to precipitate the crude product.

-

Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| Hydrazone Intermediate | 1.0 eq. | Starting material. |

| Polyphosphoric Acid (PPA) | - | Catalyst and solvent. |

| Expected Yield | ~60-75% | Based on analogous Fischer indole syntheses. |

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthetic route. The values are based on yields reported for analogous reactions in the chemical literature.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Reduction | 3-Chloro-4-nitrophenol | 4-Chloro-3-aminophenol | ~88 |

| 2 | Diazotization & Reduction | 4-Chloro-3-aminophenol | 4-Chloro-3-hydrazinylphenol | ~75 |

| 3 | Japp-Klingemann Reaction | 4-Chloro-3-hydrazinylphenol | Hydrazone Intermediate | ~90 |

| 4 | Fischer Indole Synthesis | Hydrazone Intermediate | This compound | ~68 |

| Overall | - | 3-Chloro-4-nitrophenol | This compound | ~41 |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

This in-depth guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to achieve the best possible outcomes in their specific laboratory settings.

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Chloro-1H-indol-5-ol. These predictions are derived from the known spectroscopic characteristics of the indole scaffold and the influence of chloro and hydroxyl substituents as observed in related molecules such as 6-chloroindole and 5-hydroxyindole.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~11.0 | br s | N-H | Chemical shift is solvent and concentration dependent. |

| ~9.5 | s | O-H | Chemical shift can vary and may exchange with D₂O. |

| ~7.4 | s | H-4 | Singlet due to substitution at C-5 and C-6. |

| ~7.3 | d | H-7 | Doublet, typical for indole ring. |

| ~7.2 | t | H-2 | Triplet or doublet of doublets. |

| ~6.3 | t | H-3 | Triplet or doublet of doublets. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 | C-5 | Carbon bearing the hydroxyl group, deshielded. |

| ~136 | C-7a | Bridgehead carbon. |

| ~128 | C-3a | Bridgehead carbon. |

| ~125 | C-2 | |

| ~122 | C-6 | Carbon bearing the chloro group. |

| ~120 | C-7 | |

| ~115 | C-4 | |

| ~102 | C-3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | O-H stretch |

| ~3300 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~800-700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 167/169 | High | [M]⁺ (Molecular ion peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 132 | Medium | [M-Cl]⁺ |

| 139 | Medium | [M-CO]⁺ |

| Other Fragments | Variable | Further fragmentation of the indole ring. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid indole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[1]

¹H NMR Acquisition (500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (e.g., zg30).[1]

-

Spectral Width: 16 ppm.[1]

-

Acquisition Time: 3-4 seconds.[2]

-

Relaxation Delay (D1): 1-5 seconds.[1]

-

Number of Scans (NS): 16-64, depending on sample concentration.[2]

-

Temperature: 298 K.[2]

¹³C NMR Acquisition (125 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).[1]

-

Spectral Width: ~240 ppm.[1]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.[1]

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard like TMS (δ 0.00).[2]

-

Integrate ¹H NMR signals and analyze multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few mg) in a few drops of a volatile solvent like acetone or methylene chloride.[3]

-

Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[3]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[4][5]

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is volatilized by heating under high vacuum.[6]

Ionization and Analysis:

-

In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][6]

-

This causes the ejection of a valence electron, forming a positively charged molecular ion ([M]⁺), and induces extensive fragmentation.[7]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized indole derivative.

References

The Pharmacological Horizon of 6-Chloro-1H-indol-5-OL Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 6-Chloro-1H-indol-5-OL scaffold are emerging as a versatile class of compounds with significant potential across a spectrum of therapeutic areas. This technical guide consolidates the current understanding of their pharmacological profile, focusing on key molecular targets, including the Hedgehog signaling pathway, serotonin 5-HT2C receptors, AMP-activated protein kinase (AMPK), tubulin, and the epidermal growth factor receptor (EGFR). This document provides an in-depth overview of the synthesis, in vitro and in vivo activities, and the intricate signaling pathways modulated by these compounds, supported by quantitative data from closely related analogs, detailed experimental methodologies, and visual representations of molecular interactions and experimental workflows.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 5-position of the indole ring creates a unique electronic and steric environment, predisposing its derivatives to interact with a variety of biological targets. This guide explores the multifaceted pharmacological landscape of this compound derivatives, drawing upon data from structurally similar compounds to build a predictive pharmacological profile.

Synthetic Strategies

The synthesis of substituted indoles is often achieved through established methodologies such as the Leimgruber-Batcho indole synthesis. This versatile method allows for the construction of the indole ring from o-nitrotoluene precursors. While a specific, detailed protocol for this compound was not found in the reviewed literature, a general workflow based on the Leimgruber-Batcho synthesis for a related compound, 6-chloro-5-fluoroindole, is presented below. This process typically involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by reductive cyclization to yield the indole core.[1][2][3][4]

General Experimental Protocol: Modified Leimgruber-Batcho Indole Synthesis

This protocol is adapted from the synthesis of 6-chloro-5-fluoroindole and can be considered a starting point for the synthesis of this compound, likely requiring modifications to account for the hydroxyl group.[2]

Step 1: Enamine Formation

-

A solution of the starting material, an appropriately substituted o-nitrotoluene, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine such as pyrrolidine.

-

The reaction mixture is typically heated to facilitate the condensation and formation of the enamine intermediate. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Reductive Cyclization

-

The crude enamine is then subjected to reductive cyclization. Common reducing agents for this step include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid.[3]

-

The reaction conditions are maintained until the nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring.

-

Purification of the final indole product is typically achieved through column chromatography.

Figure 1. Leimgruber-Batcho Indole Synthesis Workflow.

Potential Pharmacological Targets and In Vitro Activity

Based on the activity of structurally related 6-chloroindole derivatives, several key pharmacological targets have been identified. The following sections detail these targets and present available quantitative data for analogous compounds. It is important to note that these values serve as a predictive guide for the potential activity of this compound derivatives.

Anticancer Activity

Halogenated indole derivatives have demonstrated significant potential as anticancer agents.[5] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways and cellular machinery.

Aberrant activation of the Hedgehog signaling pathway is implicated in the development of various cancers. Certain indole derivatives have been shown to inhibit this pathway.

-

Experimental Protocol: Hedgehog Signaling Pathway Reporter Assay A common method to assess pathway inhibition is a luciferase reporter assay. Cells, such as NIH-3T3, are transfected with a Gli-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid. Activation of the pathway by an agonist (e.g., Shh or SAG) induces luciferase expression. The inhibitory effect of a test compound is measured by the reduction in luminescence.

Figure 2. Hedgehog Signaling Inhibition Assay Workflow.

Microtubules are dynamic structures essential for cell division, making them a key target for anticancer drugs. Indole derivatives have been identified as inhibitors of tubulin polymerization.[6][7]

-

Experimental Protocol: In Vitro Tubulin Polymerization Assay The effect of a compound on tubulin polymerization can be monitored by measuring the increase in turbidity at 340 nm or through a fluorescence-based assay. Purified tubulin is induced to polymerize by warming to 37°C in the presence of GTP. The inhibitory activity of a test compound is determined by the reduction in the rate and extent of polymerization.

-

Quantitative Data for Related Compounds: While specific data for this compound derivatives is unavailable, other indole derivatives have shown potent tubulin polymerization inhibition. For example, certain 7-heterocyclyl-1H-indole derivatives exhibit IC50 values in the sub-micromolar range.[6] A novel series of amides based on a TMP moiety showed tubulin polymerization inhibition with an IC50 of 1.20 µM.[7]

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[8][9]

-

Experimental Protocol: EGFR Kinase Assay The inhibitory activity of compounds against EGFR can be determined using a variety of kinase assays, such as ELISA-based methods or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These assays typically measure the phosphorylation of a substrate peptide by the EGFR kinase domain in the presence of ATP and the test compound.

-

Quantitative Data for Related Compounds: A series of 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibition of EGFR. For instance, the m-piperidinyl derivative 3e showed an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib (IC50 = 80 nM).[9]

| Compound Class | Target | Cell Line/Assay | IC50/GI50 (nM) | Reference |

| 5-Chloro-indole-2-carboxylates | EGFR | Kinase Assay | 68 - 89 | [9] |

| 7-Heterocyclyl-1H-indoles | Tubulin Polymerization | In Vitro Assay | 580 | [6] |

| Amide-based TMP analogues | Tubulin Polymerization | In Vitro Assay | 1200 | [7] |

| Halogenated Isatins | Cytotoxicity | Various Cancer Cells | <10,000 | [5] |

Table 1: In Vitro Anticancer Activity of Related Indole Derivatives.

Figure 3. Simplified EGFR Signaling Pathway.

Neurological and Metabolic Targets

The serotonin 5-HT2C receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. Indole derivatives have been developed as potent and selective ligands for this receptor.[10][11][12]

-

Quantitative Data for Related Compounds: Halogenated isoindolone derivatives, which share some structural similarities with indoles, have shown high affinity for the 5-HT2C receptor. For example, a 7-chloro-isoindolone derivative exhibited a Ki of 2.2 nM.[10] An (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one derivative showed high selectivity for the 5-HT2C receptor with an affinity of 46 nM.[11]

| Compound Class | Target | Ki (nM) | Reference |

| 7-Chloro-isoindolone derivative | 5-HT2C Receptor | 2.2 | [10] |

| 5,6-Dichloro-1H-indole derivative | 5-HT2C Receptor | 46 | [11] |

Table 2: Binding Affinities of Related Compounds at the 5-HT2C Receptor.

Figure 4. 5-HT2C Receptor Signaling Pathway.

AMPK is a key cellular energy sensor that plays a crucial role in metabolic regulation. Activation of AMPK is a therapeutic strategy for metabolic diseases such as type 2 diabetes.[12][13]

-

Quantitative Data for Related Compounds: Alkene oxindole derivatives have been screened for their ability to activate the AMPK heterotrimer α2β1γ1. A 4-chloro substituted derivative showed an EC50 of 1.2 µM for AMPK activation.[13]

| Compound Class | Target | EC50 (µM) | Reference |

| 4-Chloro Alkene Oxindole | AMPK α2β1γ1 | 1.2 | [13] |

Table 3: AMPK Activation by a Related Oxindole Derivative.

Figure 5. Simplified AMPK Activation Pathway.

Autophagy and Apoptosis

The interplay between autophagy and apoptosis is a critical determinant of cell fate. Some indole derivatives have been shown to induce these processes, suggesting another avenue for their therapeutic application, particularly in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Novel Alkene Oxindole Derivatives As Orally Efficacious AMP-Activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of 6-Chloro-1H-indol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for the specific molecule 6-Chloro-1H-indol-5-ol. The following information is a predictive guide based on the established chemistry of related indole, phenol, and chlorophenol compounds. The proposed degradation pathways and experimental protocols are intended to serve as a scientifically grounded framework for stability studies.

Introduction

This compound is a halogenated hydroxyindole derivative. Such scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous signaling molecules like serotonin and their potential for diverse biological activities. Understanding the chemical stability and degradation pathways of this molecule is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

This guide provides a comprehensive overview of the potential stability challenges and degradation routes of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Detailed experimental protocols for conducting forced degradation studies and a discussion of plausible degradation mechanisms are presented.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented in Table 1. These parameters are crucial for designing analytical methods and understanding the molecule's behavior in different environments.

| Property | Predicted Value | Significance |

| Molecular Formula | C₈H₆ClNO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 167.59 g/mol | Essential for quantitative analysis and stoichiometric calculations. |

| pKa (Phenolic -OH) | ~9-10 | Influences ionization state at different pH values, affecting solubility and susceptibility to oxidation. |

| pKa (Indole N-H) | ~17 | The indole N-H is weakly acidic and can be deprotonated under strongly basic conditions.[1] |

| LogP | ~2.0-2.5 | Indicates lipophilicity, which affects solubility in organic and aqueous media and chromatographic behavior. |

| UV λmax | ~270-290 nm | Provides a basis for detection and quantification by UV-Vis spectrophotometry and HPLC-UV. |

Table 1: Predicted Physicochemical Properties of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3][4] The following are detailed protocols for subjecting this compound to various stress conditions.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Protect this solution from light.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours in a water bath.[5]

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

-

Analyze the sample by a stability-indicating HPLC method.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours in a water bath.[5]

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

-

Analyze the sample by a stability-indicating HPLC method.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.[5]

-

Dilute the solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

-

Analyze the sample by a stability-indicating HPLC method.

Thermal Degradation

-

Place a sample of solid this compound in a 60°C oven for 48 hours.[5]

-

After the exposure period, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

-

Analyze the sample by a stability-indicating HPLC method.

Photolytic Degradation

-

Prepare a 0.1 mg/mL solution of this compound in a suitable solvent (e.g., methanol/water).

-

Expose the solution in a photostability chamber to a light source that provides both UV and visible light for 24 hours.[5]

-

A control sample should be wrapped in aluminum foil and kept in the same chamber to exclude light.

-

Analyze both the exposed and control samples by a stability-indicating HPLC method.

Analytical Methodology

A stability-indicating HPLC-UV/MS method should be developed and validated to separate and quantify this compound from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound and mass spectrometry for identification of degradation products.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Predicted Degradation Pathways

The structure of this compound, featuring an indole ring, a phenolic hydroxyl group, and a chlorine substituent, suggests several potential degradation pathways.

Oxidative Degradation

The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can lead to the formation of quinone-like structures.[6][7] The indole ring itself is also prone to oxidation.

Caption: Predicted oxidative degradation pathway of this compound.

Photolytic Degradation

Chlorophenols are known to undergo photolysis, which can involve the reductive dehalogenation or the formation of hydroxylated species.[8][9][10] The indole ring can also absorb UV radiation and undergo photochemical reactions.

Caption: Plausible photolytic degradation pathways for this compound.

Acidic and Basic Degradation

While the indole ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures can lead to degradation. The phenolic hydroxyl group's ionization under basic conditions can increase susceptibility to oxidation. Indoles can be protonated at the C3 position under strong acidic conditions, which can lead to dimerization or polymerization.[11]

Caption: Potential degradation pathways under acidic and basic conditions.

Data Presentation

Quantitative results from forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradant(s) (Retention Time) |

| Control | 48 | 25 | < 1% | 0 | N/A |

| 0.1 M HCl | 24 | 60 | Data | Data | Data |

| 0.1 M NaOH | 24 | 60 | Data | Data | Data |

| 3% H₂O₂ | 24 | 25 | Data | Data | Data |

| Thermal (Solid) | 48 | 60 | Data | Data | Data |

| Photolytic (Solution) | 24 | 25 | Data | Data | Data |

Table 2: Example of a Summary Table for Forced Degradation Data.

Experimental Workflow

The overall process of conducting stability studies for this compound can be visualized in the following workflow.

Caption: General experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive framework for investigating the stability and degradation pathways of this compound. The molecule is anticipated to be most susceptible to oxidative and photolytic degradation due to the presence of the phenolic hydroxyl group and the chloro-substituted indole ring. Forced degradation studies are paramount to confirm these predictions, identify actual degradation products, and develop a robust, stability-indicating analytical method. The insights gained from such studies are indispensable for the formulation development, establishment of storage conditions, and regulatory submission for any potential drug product containing this compound.

References

- 1. indole acidity [quimicaorganica.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Video: Oxidation of Phenols to Quinones [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Indole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Derivatives and Analogs of 6-Chloro-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 6-Chloro-1H-indol-5-ol and its analogs represent a promising class of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known derivatives and analogs of this core structure, focusing on their synthesis, biological activities, and structure-activity relationships (SAR).

I. Core Structure and Synthetic Strategies

The foundational structure, this compound, possesses a unique substitution pattern on the benzene ring of the indole core, which influences its physicochemical properties and biological interactions. The synthesis of derivatives based on this and related chloro-hydroxy-indole scaffolds often employs classical indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, followed by functional group manipulations.

Key Synthetic Methodologies:

-

Fischer Indole Synthesis: A common and foundational method for creating the indole core, which can then be further derivatized to produce a variety of compounds with potential anticancer activity.[1]

-

Leimgruber-Batcho Indole Synthesis: This method is a popular alternative to the Fischer synthesis for preparing substituted indoles.[2]

-

Nenitzescu Indole Synthesis: This reaction, particularly useful for generating 5-hydroxyindole esters, involves the reaction of benzoquinones with ethyl β-aminocrotonate.[3]

Experimental Protocol: General Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 5-hydroxyindole-3-carboxylic acid derivatives, which can be adapted for the 6-chloro substituted analog.

-

Starting Materials: Substituted anilines and ethyl 2-chloroacetoacetate.

-

Step 1: Synthesis of Ethyl 2-(arylamino)-3-oxobutanoate: A mixture of the appropriately substituted aniline and ethyl 2-chloroacetoacetate is refluxed in ethanol.

-

Step 2: Cyclization to form the Indole Ring: The resulting intermediate is cyclized using a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to yield the corresponding ethyl 5-hydroxyindole-2-carboxylate.

-

Step 3: Hydrolysis of the Ester: The ethyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

-

Step 4: Amide Coupling: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.

II. Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of chloro-hydroxy-indoles have been investigated for a range of biological activities, most notably as anticancer and anti-inflammatory agents. The substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the potential of chloro-substituted indole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Structure-Activity Relationship Insights for Anticancer Activity:

-

Substitution at the N1-position: The nature of the substituent on the indole nitrogen can significantly impact anticancer activity.[4]

-

Substitution at the C2-position: A methyl group at the C2 position appears to be favorable for cytotoxic activity in certain analogs.[4]

-

Substitution at the C3-position: Esterification of a carboxylic acid at the C3 position has been shown to enhance cytotoxicity.[4]

-

Halogen Substitution: The presence of a chlorine atom on the indole ring is often associated with increased cytotoxic potency. SAR evaluation of some indole derivatives indicated that chlorine substitution was favorable for cytotoxicity.[5]

Quantitative Data: Antiproliferative Activity of 5-Hydroxyindole Derivatives against MCF-7 Breast Cancer Cells

The following table summarizes the cytotoxic effects of a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives against the MCF-7 breast cancer cell line. While not specific to the 6-chloro-5-hydroxy core, this data provides valuable SAR insights for related structures.

| Compound ID | R Group | IC50 (µM) vs. MCF-7 |

| 5a | 4-Methylphenyl | 10.5 |

| 5d | 4-Methoxyphenyl | 4.7 |

| 5l | 4-Chlorophenyl | 8.2 |

| 6j | 4-Fluorobenzyl | 12.1 |

| Cisplatin | - | 31.25 - 1000 (Range) |

Data adapted from a study on 5-hydroxyindole derivatives, providing a proxy for SAR.[4]

Anti-inflammatory Activity

The indole scaffold is also a key feature in many anti-inflammatory agents. Derivatives are being explored as inhibitors of various inflammatory mediators and signaling pathways.

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

-

General Trends: The anti-inflammatory potential of indole derivatives is often linked to their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate inflammatory signaling pathways such as NF-κB.

-

Specific Derivatives: A series of indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[6]

III. Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives and their analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Key Signaling Pathways Targeted by Indole Derivatives:

-

EGFR/BRAF Signaling Pathway: This pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Some 5-chloroindole derivatives have been shown to target this pathway.[1]

-

WNT/β-catenin Signaling Pathway: This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to cancer.[1]

-

STING (Stimulator of Interferon Genes) Pathway: Constant activation of STING can lead to inflammatory damage. Novel indole derivatives are being investigated as STING inhibitors for the treatment of inflammatory diseases.[7]

-

Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases, which are key regulators of cellular processes. The pyrazolone core, for instance, has been explored in the design of TGFβR1 kinase inhibitors.[8]

Diagram: Generalized EGFR/BRAF Signaling Pathway

Caption: EGFR/BRAF signaling pathway and inhibitor targets.

Diagram: Experimental Workflow for Anticancer Activity Evaluation

Caption: Generalized workflow for synthesis and anticancer evaluation.

IV. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research in this area.

Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.[1]

-

Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.

V. Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The available data on related chloro- and hydroxy-substituted indoles highlight their potential as anticancer and anti-inflammatory agents. Future research should focus on the systematic synthesis and biological evaluation of a broader library of derivatives based on the specific this compound core to establish a more detailed structure-activity relationship. Further investigation into their mechanisms of action and specific molecular targets will be crucial for the development of potent and selective drug candidates. The application of computational modeling and in silico screening can also accelerate the discovery of new lead compounds within this chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Chloro-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile chemical reaction for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in an acidic medium.[1] Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry, widely employed in the synthesis of pharmaceuticals and other biologically active molecules.[1] This document provides detailed application notes and a generalized protocol for the synthesis of 6-Chloro-1H-indol-5-ol, a substituted indole of interest in medicinal chemistry and drug development. The protocol is based on the established principles of the Fischer indole synthesis, adapted for this specific target molecule.

Reaction Principle

The synthesis of this compound via the Fischer indole synthesis proceeds through the acid-catalyzed reaction of (4-chloro-5-hydroxyphenyl)hydrazine with a suitable carbonyl compound, followed by intramolecular cyclization and elimination of ammonia. The overall transformation involves the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form a new C-C bond, ultimately leading to the aromatic indole ring system.[1]

Starting Materials and Reagents

A critical aspect of a successful Fischer indole synthesis is the selection of appropriate starting materials and reaction conditions.

| Compound | Role | Notes |

| (4-chloro-3-aminophenyl)boronic acid | Precursor to hydrazine | A potential starting point for the synthesis of the required phenylhydrazine. |

| Sodium nitrite (NaNO₂) | Diazotizing agent | Used to convert the aromatic amine to a diazonium salt. |

| Tin(II) chloride (SnCl₂) or Sodium sulfite (Na₂SO₃) | Reducing agent | To reduce the diazonium salt to the corresponding hydrazine. |

| Acetone or Pyruvic acid | Carbonyl source | Reacts with the phenylhydrazine to form the hydrazone. Pyruvic acid will yield a carboxylic acid at the 2-position, which can be subsequently removed. |

| Catalyst | ||

| Brønsted Acids (e.g., HCl, H₂SO₄, Polyphosphoric acid) | Catalyst | Protonates the hydrazone, initiating the rearrangement.[1] |

| Lewis Acids (e.g., ZnCl₂, BF₃) | Catalyst | Can also be used to facilitate the reaction.[1] |

| Solvents | ||

| Glacial Acetic Acid | Solvent & Catalyst | A common solvent that can also act as a Brønsted acid catalyst. |

| Ethanol, Toluene | Solvents | Can be used depending on the specific reaction conditions and catalyst. |

Experimental Protocols

The following protocols outline the key steps for the synthesis of this compound.

Protocol 1: Synthesis of (4-chloro-5-hydroxyphenyl)hydrazine

The synthesis of the requisite (4-chloro-5-hydroxyphenyl)hydrazine is a crucial first step. A common method involves the diazotization of the corresponding aniline followed by reduction.

Step 1a: Diazotization of 4-chloro-3-aminophenol

-

Dissolve 4-chloro-3-aminophenol in a suitable acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 1b: Reduction to the Hydrazine

-

In a separate flask, prepare a solution of a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or an aqueous solution of sodium sulfite (Na₂SO₃).

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature low.

-

After the addition is complete, continue stirring for a specified time to allow for complete reduction.

-

Isolate the resulting (4-chloro-5-hydroxyphenyl)hydrazine, often as a hydrochloride salt, by filtration. The crude product may be purified by recrystallization.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol describes the cyclization reaction to form the indole ring.

Step 2a: Formation of the Phenylhydrazone (in situ)

-

In a round-bottom flask, suspend or dissolve the synthesized (4-chloro-5-hydroxyphenyl)hydrazine (or its hydrochloride salt) in a suitable solvent such as glacial acetic acid or ethanol.

-

Add the carbonyl compound (e.g., acetone or pyruvic acid) to the mixture.

-

If starting with the hydrochloride salt, a base may be needed to liberate the free hydrazine.

Step 2b: Acid-Catalyzed Cyclization

-

Add the acid catalyst (if not using glacial acetic acid as the solvent). Common choices include concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to reflux for several hours. The optimal reaction time and temperature should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2c: Work-up and Purification

-

Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |

| 6-Chloro-1H-indole | H1 (NH): broad s; Aromatic H's: ~7.0-7.6 | Aromatic C's: ~110-137 | 151 (M⁺)[3] |

| 5-Chloro-1H-indole | H1 (NH): 8.0-12.0 (broad s); H3: 6.4-6.5; H2: 7.1-7.3; H4: ~7.6 (d); H6: 7.1-7.2 (dd); H7: 7.2-7.4 (d) | C2: ~125; C3: ~102; C3a: ~128; C7a: ~134; C5: ~125 | |

| 6-Chloro-5-methoxy-1H-indole | - | - | 181 (M⁺)[4] |

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Mandatory Visualizations

Fischer Indole Synthesis: Reaction Mechanism

Caption: General mechanism of the Fischer indole synthesis.

Experimental Workflow for this compound Synthesis

Caption: Proposed workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Leimgruber-Batcho Synthesis of Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a core structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] This two-step process, starting from readily available ortho-nitrotoluenes, offers a significant advantage over other methods like the Fischer indole synthesis by reliably producing indoles unsubstituted at the 2- and 3-positions under relatively mild conditions.[1] These application notes provide a detailed overview, experimental protocols, and quantitative data to facilitate the application of this important reaction in research and development.

Introduction to the Leimgruber-Batcho Synthesis

The synthesis proceeds in two key stages:

-

Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene (an enamine).[1] The reaction can be accelerated by the addition of a secondary amine like pyrrolidine or piperidine, which displaces dimethylamine from the DMF-DMA to form a more reactive reagent.[1] The resulting enamines are often highly colored, typically appearing as red crystalline solids or oils, due to the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group.[1]

-

Reductive Cyclization: The intermediate enamine is then subjected to a reductive cyclization to afford the final indole product. A variety of reducing agents can be employed for this step, allowing for compatibility with a wide range of functional groups.[3] Common methods include catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) and chemical reduction (e.g., with iron in acetic acid, sodium dithionite, or titanium(III) chloride).[3]

Reaction Mechanism

The generally accepted mechanism for the Leimgruber-Batcho indole synthesis is depicted below. The process begins with the deprotonation of the acidic benzylic protons of the o-nitrotoluene by a base, followed by condensation with the formamide acetal to yield the enamine intermediate. Subsequent reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization, followed by the elimination of a secondary amine to furnish the aromatic indole ring.

Caption: Reaction pathway of the Leimgruber-Batcho indole synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the Leimgruber-Batcho synthesis. This can be adapted for either a two-step or a one-pot procedure.

Caption: Generalized experimental workflow for the Leimgruber-Batcho synthesis.

Quantitative Data for the Synthesis of Substituted Indoles

The Leimgruber-Batcho synthesis is compatible with a wide array of substituents on the aromatic ring. The following table summarizes various examples of substituted indoles synthesized using this method, detailing the starting materials, reaction conditions, and reported yields.

| Entry | Starting o-Nitrotoluene | Enamine Formation Conditions | Reductive Cyclization Conditions | Product | Yield (%) |

| 1 | 2-Nitrotoluene | DMF-DMA, Pyrrolidine, DMF, 110 °C, 2 h | Fe, AcOH, 100 °C, 3 h | Indole | - |

| 2 | 4-Chloro-2-nitrotoluene | DMF-DMA, Dioxane | Pd/C, H₂ | 5-Chloroindole | 92 |

| 3 | 4-Bromo-2-nitrotoluene | DMF-DMA, Pyrrolidine | Raney Nickel, Hydrazine | 5-Bromoindole | - |

| 4 | 4-Fluoro-2-nitrotoluene | DMF-DMA | Pd/C, H₂ | 5-Fluoroindole | 72 |

| 5 | 2-Methyl-3-nitrobenzoate | DMF-DMA | TiCl₃, MeOH | Methyl indole-4-carboxylate | 73 |

| 6 | 2-Nitro-6-benzyloxytoluene | DMF-DMA, Pyrrolidine, DMF, 125 °C, 3 h | Raney Nickel, Hydrazine, THF/MeOH, 50-60 °C, 2.5 h | 7-Benzyloxyindole | 68 |

| 7 | 4-Cyano-2-nitrotoluene | DMF-DMA | Pd/C, H₂, THF | 5-Cyanoindole | - |

| 8 | 2,4-Dinitrotoluene | DMF-DMA | TiCl₃ (12 eq) | 5-Aminoindole | 83 |

| 9 | 2,6-Dinitrotoluene | DMF-DMA, Pyrrolidine | Raney Nickel, Hydrazine | 7-Aminoindole | - |

| 10 | 1-(5-Iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene | DMF-DMA, Pyrrolidine, DMF, 110 °C, 2 h | Fe, AcOH, 100 °C, 3 h | 4-(5-Iodopyridin-2-ylthio)indole | 28 |

Detailed Experimental Protocols

The following are representative experimental protocols for the Leimgruber-Batcho synthesis.

Protocol 1: Two-Step Synthesis of 7-Benzyloxyindole[3]

Step A: Enamine Formation

-

To a solution of 2-nitro-6-benzyloxytoluene (5.0 g, 20.6 mmol) in 35 mL of dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mL, 22.7 mmol) and pyrrolidine (2.0 mL, 24 mmol).

-

Stir the mixture under a nitrogen atmosphere at 125 °C for 3 hours.

-

Distill the solvent under reduced pressure. The resulting dark red, oily residue is the crude enamine intermediate and is used directly in the next step.

Step B: Reductive Cyclization

-

Dissolve the crude enamine from Step A in a mixture of 25 mL of tetrahydrofuran (THF) and 25 mL of methanol.

-

Add Raney nickel (5 g) to the solution.

-

Stir the mixture under a nitrogen atmosphere at 50-60 °C.

-

Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals.

-

After a total reaction time of 2.5 hours, cool the mixture to room temperature and filter through Celite.

-

Concentrate the filtrate and purify the residue by chromatography on silica gel using 30% ether-hexane as the eluent to afford 7-benzyloxyindole (3.1 g, 68% yield).

Protocol 2: One-Pot Synthesis of 5-Chloroindole[4]

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, add 4-chloro-2-nitrotoluene (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) in dioxane (10 mL).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the disappearance of the starting material, cool the reaction mixture to room temperature.

-

Add 10% Pd/C (5 mol%) to the flask.

-

Introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitor the reduction by TLC. Upon completion, filter the catalyst and wash it thoroughly with dichloromethane or acetone (5 x 10 mL).

-

Evaporate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent to yield 5-chloroindole (92% yield).[4]

Protocol 3: Microwave-Assisted Enamine Formation[5][6][7]

This protocol details the enamine formation step, which can then be followed by a standard reductive cyclization.

-

In a microwave vial, combine the substituted o-nitrotoluene (1.0 equiv), DMF-DMA (1.2-1.5 equiv), and a catalytic amount of a Lewis acid (e.g., CuI, 0.02 eq.) if desired.[5]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 180 °C) for a set time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

-

After cooling, the reaction mixture can be worked up by simple filtration through a silica gel plug and elution with a suitable solvent (e.g., CH₂Cl₂).[5]

-

The solvent is then removed under vacuum to yield the enamine intermediate, often in high purity.[5]

Applications in Drug Development

The Leimgruber-Batcho synthesis has been instrumental in the synthesis of numerous biologically active molecules and drug candidates. Its ability to produce a wide variety of substituted indoles makes it a valuable tool for generating compound libraries for screening and for the total synthesis of natural products. For example, this methodology has been employed in the synthesis of:

-

Dopamine agonists [3]

-

Psilocin analogs [3]

-

The β-blocker Pindolol [3]

-

Natural products like Chuangxinmycin [3]

-

Precursors for serotonin reuptake inhibitors [6]

Conclusion

The Leimgruber-Batcho indole synthesis is a robust and highly adaptable method for the preparation of a diverse range of substituted indoles. Its advantages, including the use of readily available starting materials, mild reaction conditions for the cyclization step, and the ability to produce 2,3-unsubstituted indoles, make it a cornerstone of modern heterocyclic chemistry.[3] The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this powerful reaction.

References

Application Notes and Protocols: Synthesis of Carbazoles Using 6-Chloro-1H-indol-5-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole scaffolds are integral to numerous biologically active compounds and functional materials. This document provides a detailed guide for the synthesis of carbazole derivatives, with a specific focus on the potential utility of 6-Chloro-1H-indol-5-OL as a starting material. While direct literature precedent for this specific transformation is limited, we present a proposed synthetic strategy based on well-established palladium-catalyzed C-H functionalization and C-N bond formation reactions.[1][2][3] Detailed experimental protocols for analogous transformations using substituted indoles are provided to serve as a practical starting point for methodology development.

Introduction

The carbazole nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules with significant pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective activities. Consequently, the development of efficient and versatile methods for the synthesis of substituted carbazoles is an area of intense research. Various synthetic strategies have been reported, including the Graebe-Ullmann reaction, Buchwald-Hartwig amination, and photochemical cyclizations.[1][4][5][6] Among the most powerful and versatile methods are those employing palladium catalysis to construct the carbazole core from functionalized indoles or biaryl precursors.[2][3][7][8]

This application note explores the potential of this compound as a precursor for the synthesis of novel carbazole derivatives. The presence of chloro and hydroxyl functionalities on the indole ring offers opportunities for further diversification of the carbazole product. Although a direct, optimized protocol for this specific starting material has not been reported, we propose a synthetic approach based on analogous palladium-catalyzed reactions.

Proposed Synthetic Strategy: Palladium-Catalyzed Annulation of this compound

A plausible and efficient route to synthesize a carbazole derivative from this compound is through a palladium-catalyzed annulation reaction with a suitable coupling partner, such as a dihaloarene. This strategy involves a sequence of intermolecular amination followed by an intramolecular direct arylation.[8] The N-H of the indole can first be coupled with a dihaloarene, followed by an intramolecular C-H activation and C-C bond formation to construct the final carbocyclic ring.

Caption: Proposed reaction scheme for the synthesis of a carbazole derivative from this compound.

Analogous Experimental Protocol: Palladium-Catalyzed Synthesis of a Carbazole Derivative

The following protocol is adapted from established procedures for the synthesis of carbazoles from functionalized indoles and can be used as a starting point for the reaction of this compound.[8]

Materials:

-

Substituted Indole (e.g., this compound)

-

1,2-Dihaloarene (e.g., 1,2-dichlorobenzene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk tube, add the substituted indole (1.0 mmol), 1,2-dihaloarene (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%).

-

Add potassium phosphate (2.0 mmol) to the tube.

-

Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Caption: Experimental workflow for the palladium-catalyzed synthesis of carbazoles.

Data Presentation: Representative Reaction Parameters and Yields for Analogous Carbazole Syntheses

The following table summarizes typical reaction conditions and reported yields for the palladium-catalyzed synthesis of carbazoles from various indole precursors. This data can serve as a benchmark for optimizing the synthesis using this compound.

| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Indole | 1,2-Dichlorobenzene | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 85 | [8] |

| 2 | 5-Methoxyindole | 1,2-Dibromobenzene | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | 12 | 92 | [2] |

| 3 | 6-Methylindole | 1-Bromo-2-iodobenzene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Mesitylene | 120 | 18 | 78 | [7] |

| 4 | Indole | 2-Bromoiodobenzene | PdCl₂(PPh₃)₂ (4) | None | K₂CO₃ | DMF | 130 | 36 | 65 | [3] |

Conclusion

While the direct synthesis of carbazoles from this compound is not yet described in the literature, this document provides a robust starting point for researchers to develop such a methodology. The proposed palladium-catalyzed annulation strategy, supported by detailed analogous protocols and representative data, offers a promising avenue for the synthesis of novel, functionalized carbazoles. The successful implementation of this approach would not only expand the toolbox of carbazole synthesis but also open up new possibilities for the design and development of pharmacologically active compounds and advanced materials. Researchers are encouraged to use the provided information as a guide for their experimental design, with the understanding that optimization of reaction conditions will be necessary for the specific substrate.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]